molecular formula C11H15NO2 B3060556 (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide CAS No. 52485-51-5

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide

Cat. No. B3060556
CAS RN: 52485-51-5
M. Wt: 193.24 g/mol
InChI Key: OKDZNDUPIRUYLF-NSHDSACASA-N
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Description

“(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide” is a phenylalanine derivative . Phenylalanine is an essential amino acid that plays a key role in various biological functions. Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecular structure of “(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide” is derived from phenylalanine, which is an essential amino acid. The molecular weight is 251.32 and the formula is C14H21NO3 .

Scientific Research Applications

  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

    • Application Summary : This compound is a derivative of phenylalanine, an essential amino acid . It’s used in research related to amino acids and their derivatives .
    • Methods of Application : The specific methods of application are not provided, but it’s likely used in vitro as part of biochemical research .
    • Results or Outcomes : Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride

    • Application Summary : The specific applications of this compound are not provided, but it’s likely used in chemical research given its complex structure .
    • Methods of Application : The specific methods of application are not provided, but it’s likely used in vitro as part of chemical research .
    • Results or Outcomes : The outcomes of the research involving this compound are not provided .
  • (S)-1-(1-Hydroxy-3-phenylpropan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

    • Application Summary : This compound is likely used in research related to signaling pathways, proteases, apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, and tyrosine kinase .
    • Methods of Application : The specific methods of application are not provided, but it’s likely used in vitro as part of biochemical research .
    • Results or Outcomes : The outcomes of the research involving this compound are not provided .

properties

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3,(H,12,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDZNDUPIRUYLF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467489
Record name N-acetylphenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide

CAS RN

52485-51-5
Record name N-acetylphenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kaczynski - 2022 - dsc.duq.edu
Cancer is one of the leading causes of death worldwide, with 19.3 million new cancer cases and 10 million deaths in 2020 alone. In the United States, cancer was the second leading …
Number of citations: 0 dsc.duq.edu

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